N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indolecarboxamides This compound is characterized by the presence of a triazole ring, a methoxybenzyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-2-carboxamide typically involves a multi-step process. One common method includes the condensation of 3-aminobenzanthrone with anisaldehyde, followed by reduction of the obtained imine to the corresponding amine using sodium borohydride . This process is characterized by its operational simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Reduction reactions can be performed using sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzyl group.
Common Reagents and Conditions
Oxidation: DDQ is commonly used as an oxidizing agent due to its high reduction potential.
Reduction: Sodium borohydride is a widely used reducing agent for imines.
Substitution: Various nucleophiles can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can lead to the formation of quinone derivatives, while reduction with sodium borohydride yields the corresponding amine .
Scientific Research Applications
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids . This inhibition leads to increased levels of endocannabinoids, which can modulate neurotransmitter release and provide neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one
Uniqueness
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-2-carboxamide is unique due to its combination of a triazole ring and an indole moiety, which imparts distinct chemical and biological properties. Its ability to inhibit FAAH and its potential neuroprotective effects set it apart from other similar compounds .
Properties
Molecular Formula |
C20H19N5O2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C20H19N5O2/c1-25-16-6-4-3-5-14(16)12-17(25)19(26)22-20-21-18(23-24-20)11-13-7-9-15(27-2)10-8-13/h3-10,12H,11H2,1-2H3,(H2,21,22,23,24,26) |
InChI Key |
UIIXZERREIAZQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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